Etalocib acts as an antagonist for Leukotriene B4 Receptors (BLT1 and BLT2) []. Leukotrienes are lipid mediators involved in inflammatory responses, allergic reactions, and airway constriction []. By blocking these receptors, etalocib could potentially dampen inflammatory processes associated with various conditions.
Researchers have explored etalocib's use in animal models of inflammatory diseases like colitis. These studies aimed to understand if blocking leukotriene receptors with etalocib could alleviate inflammation and tissue damage.
Atopic dermatitis, also known as eczema, is a chronic inflammatory skin condition. Studies have investigated etalocib alongside other BLT1/BLT2 receptor antagonists for their potential role in managing atopic dermatitis [].
Etalocib is a synthetic compound primarily investigated for its potential therapeutic applications in oncology. It is classified as a second-generation selective leukotriene B4 receptor antagonist, and it also functions as a peroxisome proliferator-activated receptor gamma agonist. The chemical formula of Etalocib is , and its molecular weight is approximately 544.619 g/mol. The compound has been studied in clinical trials for various cancers, including non-small cell lung cancer and pancreatic cancer, as well as inflammatory conditions such as asthma and ulcerative colitis .
Etalocib's mechanism of action is two-fold:
LTB4 is a potent inflammatory mediator that plays a role in tumor growth and metastasis. Etalocib binds to LTB4 receptors on immune cells, preventing LTB4 from signaling and thereby reducing inflammation and potentially suppressing tumor progression [, ].
PPARγ is a nuclear receptor that regulates various cellular processes, including cell proliferation and differentiation. Etalocib acts as an agonist for PPARγ, potentially leading to the inhibition of cancer cell growth and promotion of cell death (apoptosis) [].
Etalocib's mechanism of action involves the antagonism of the leukotriene B4 receptor, which plays a significant role in inflammatory responses. The compound inhibits the binding of leukotriene B4, a potent pro-inflammatory mediator, thus potentially reducing inflammation and associated symptoms. Additionally, its role as a peroxisome proliferator-activated receptor gamma agonist suggests involvement in metabolic regulation, although the specific
Etalocib exhibits notable biological activity primarily through its interaction with the leukotriene B4 receptor. This receptor is implicated in various inflammatory processes and immune responses. By blocking this receptor, Etalocib may reduce inflammation and modulate immune responses, which is particularly relevant in cancer therapy where inflammation can contribute to tumor progression. In vitro studies have demonstrated that Etalocib induces apoptosis (programmed cell death) and inhibits proliferation in human pancreatic cancer cells .
The synthesis of Etalocib involves multi-step organic reactions that typically include the formation of key intermediates followed by functional group modifications. While specific detailed synthetic routes are proprietary or not widely published, it generally includes the following steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .
Studies investigating Etalocib's interactions with other compounds reveal its potential synergistic effects when combined with other therapeutic agents targeting similar pathways. For instance:
These interactions are crucial for understanding how Etalocib can be effectively integrated into treatment protocols for various diseases .
Several compounds share structural or functional similarities with Etalocib, particularly within the classes of leukotriene antagonists or peroxisome proliferator-activated receptor modulators. Notable examples include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Montelukast | Leukotriene receptor antagonist | Primarily used for asthma management |
Zafirlukast | Leukotriene receptor antagonist | Similar action but different pharmacokinetics |
Pioglitazone | PPAR gamma agonist | Primarily used for diabetes management |
Rosiglitazone | PPAR gamma agonist | Associated with cardiovascular risks |
Etalocib's unique combination of properties as both a leukotriene B4 antagonist and a peroxisome proliferator-activated receptor gamma agonist distinguishes it from these compounds, potentially offering broader therapeutic applications in both oncology and inflammatory diseases .
Etalocib is a synthetic diaryl ether carboxylic acid derivative with the International Union of Pure and Applied Chemistry (IUPAC) systematic name: 2-[3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]-2-propylphenoxy]benzoic acid [1] [2]. This compound represents a complex aromatic structure featuring multiple phenyl rings interconnected through ether linkages and terminated with a carboxylic acid functional group.
The molecular structure of Etalocib consists of a biphenyl core system where one phenyl ring carries a fluorine substituent at the para position, while the other contains an ethyl group and a hydroxyl group. These aromatic systems are connected through a propyl ether bridge to another substituted phenyl ring, which in turn is linked via an ether bond to a benzoic acid moiety [3] [4]. The structural complexity arises from the presence of multiple aromatic rings, flexible alkyl chains, and polar functional groups that contribute to its unique physicochemical properties.
The chemical structure can be represented through various standardized notation systems. The Simplified Molecular Input Line Entry System (SMILES) notation for Etalocib is: CCCc1c(OCCCOc2cc(O)c(cc2CC)c2ccc(F)cc2)cccc1Oc1ccccc1C(O)=O [5] [6]. The International Chemical Identifier (InChI) representation provides a more detailed structural description: 1S/C33H33FO6/c1-3-9-25-29(12-7-13-30(25)40-31-11-6-5-10-26(31)33(36)37)38-18-8-19-39-32-21-28(35)27(20-22(32)4-2)23-14-16-24(34)17-15-23/h5-7,10-17,20-21,35H,3-4,8-9,18-19H2,1-2H3,(H,36,37) [5] [6].
Etalocib possesses the molecular formula C33H33FO6, indicating a composition of thirty-three carbon atoms, thirty-three hydrogen atoms, one fluorine atom, and six oxygen atoms [7] [8] [3]. The molecular weight is consistently reported as 544.6 g/mol across multiple reliable sources [3] [4] [9]. The monoisotopic mass, which represents the mass of the molecule calculated using the most abundant isotope of each element, is 544.226116946 g/mol [8] [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₃H₃₃FO₆ | Multiple sources [7] [8] [3] |
Molecular Weight | 544.6 g/mol | PubChem/DrugBank [8] [3] |
Monoisotopic Mass | 544.226116946 g/mol | DrugBank [8] |
CAS Registry Number | 161172-51-6 | Multiple sources [1] [10] [2] |
The high molecular weight of Etalocib places it above the traditional Lipinski Rule of Five threshold of 500 Da, suggesting potential challenges in oral bioavailability and membrane permeability. However, this molecular weight is within the range commonly observed for many approved pharmaceutical compounds, particularly those designed for specific therapeutic targets.
Etalocib demonstrates limited aqueous solubility, being classified as insoluble in water at 25°C [9]. However, the compound shows good solubility in organic solvents, with 100 mg/mL (183.61 mM) solubility in dimethyl sulfoxide (DMSO) and 50 mg/mL (91.8 mM) solubility in ethanol at 25°C [9]. This solubility profile is characteristic of lipophilic compounds and aligns with its structural features containing multiple aromatic rings and hydrophobic alkyl chains.
Solvent | Solubility | Temperature | Source |
---|---|---|---|
DMSO | 100 mg/mL (183.61 mM) | 25°C | Selleck Chemicals [9] |
Ethanol | 50 mg/mL (91.8 mM) | 25°C | Selleck Chemicals [9] |
Water | Insoluble | 25°C | Selleck Chemicals [9] |
The partition coefficient data for Etalocib is notably limited in the available literature. Multiple safety data sheets and technical documents explicitly state that partition coefficient data is not available [11] [12] [13]. This absence of experimental partition coefficient values represents a significant gap in the physicochemical characterization of this compound, particularly given the importance of lipophilicity in predicting biological activity and pharmaceutical properties.
The hydrogen bonding capabilities of Etalocib can be analyzed through its structural features. The molecule contains several functional groups capable of participating in hydrogen bonding interactions. These include the carboxylic acid group (-COOH), the phenolic hydroxyl group (-OH), and multiple ether oxygen atoms that can serve as hydrogen bond acceptors [14] [15].
The carboxylic acid functionality provides both hydrogen bond donor and acceptor capabilities, with the hydroxyl hydrogen serving as a donor and the carbonyl oxygen acting as an acceptor. The phenolic hydroxyl group similarly functions as both donor and acceptor. The ether linkages throughout the molecule contribute additional hydrogen bond acceptor sites through their oxygen atoms [14] [16].
The hydrogen bonding pattern significantly influences the compound's intermolecular interactions, affecting properties such as crystal packing, solubility, and biological target recognition. The presence of multiple hydrogen bonding sites may contribute to the compound's ability to form specific interactions with biological targets while also influencing its pharmacokinetic properties [16] [17].
The topological polar surface area (TPSA) represents a critical molecular descriptor for predicting membrane permeability and oral bioavailability [18] [19]. TPSA is calculated as the sum of surfaces of polar atoms, primarily oxygen and nitrogen, along with their attached hydrogen atoms [18] [20].
For Etalocib, the TPSA can be estimated based on its structural components. The molecule contains six oxygen atoms distributed across carboxylic acid, phenolic hydroxyl, and ether functionalities. According to established TPSA calculation methods, each oxygen atom contributes specific surface area values depending on its chemical environment [20]. However, specific experimental or calculated TPSA values for Etalocib were not found in the available literature sources.
The TPSA value is particularly relevant for predicting the compound's ability to cross biological membranes. Compounds with TPSA values greater than 140 Ų typically exhibit poor cell membrane permeation, while those with TPSA values below 90 Ų are more likely to cross the blood-brain barrier [18] [19]. The multiple polar functional groups in Etalocib suggest a relatively high TPSA value, which may impact its membrane permeability characteristics.
The structural analysis of Etalocib reveals a complex molecular architecture characterized by conformational flexibility and multiple aromatic systems. The compound can be described as having a linear arrangement of aromatic rings connected through flexible ether linkages, providing the molecule with considerable conformational degrees of freedom [21] [22].
The central structural feature consists of a biphenyl system where one ring carries a fluorine substituent and the other contains ethyl and hydroxyl substituents. This biphenyl core is connected via a three-carbon propyl ether bridge to another substituted aromatic ring, which is further linked through an ether bond to a benzoic acid terminus. This extended structure creates a molecule with distinct hydrophobic and hydrophilic regions [4] [21].
The presence of multiple rotatable bonds, particularly around the ether linkages and alkyl chains, contributes to the molecule's conformational flexibility. This flexibility may be advantageous for biological target recognition but could potentially impact oral bioavailability due to increased conformational entropy [23] [24]. The aromatic rings provide rigid structural elements that may be important for specific protein-ligand interactions and binding affinity.
Spectroscopic characterization methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structure of Etalocib in various research contexts. The compound's mass spectral fragmentation patterns and NMR chemical shifts provide detailed insights into its structural features and can be used for analytical identification and purity assessment [22] [25].
Etalocib exhibits a notably simple stereochemical profile despite its structural complexity. The compound is classified as achiral, meaning it does not possess any stereogenic centers that would give rise to enantiomers [5] [6]. This achiral nature is confirmed by multiple authoritative sources, including the NCATS Inxight Drugs database, which reports zero defined stereocenters and no optical activity [5] [6].
Property | Value | Source |
---|---|---|
Stereochemistry | Achiral | NCATS Inxight Drugs [5] |
Optical Activity | None | NCATS Inxight Drugs [5] |
Defined Stereocenters | 0/0 | NCATS Inxight Drugs [5] |
E/Z Centers | 0 | NCATS Inxight Drugs [5] |
Charge | 0 | NCATS Inxight Drugs [5] |
The absence of stereogenic centers simplifies the synthetic preparation and analytical characterization of Etalocib, as there is no need to control or separate enantiomeric forms. This also eliminates potential complications related to differential biological activities of stereoisomers, which can be significant in pharmaceutical development [26] [27].
The compound also lacks E/Z geometric isomerism centers, as indicated by the reported zero E/Z centers [5] [6]. This is consistent with the structural analysis showing that all double bonds in the molecule are aromatic in nature, which do not exhibit cis-trans isomerism. The molecular structure contains only aromatic double bonds within the benzene rings, eliminating the possibility of geometric isomerism [26] [27].
While Etalocib itself does not exhibit stereoisomerism, conformational isomerism (rotamerism) is possible due to the presence of multiple rotatable bonds, particularly around the ether linkages and the propyl chains. These conformational changes do not represent discrete isomeric forms but rather a continuum of molecular shapes that may influence biological activity and physicochemical properties.
The chemical stability of Etalocib and its potential degradation pathways are important considerations for pharmaceutical development and storage. Based on the molecular structure and functional groups present, several potential sites of chemical instability can be identified [28].
The carboxylic acid functionality represents a relatively stable chemical group under normal storage conditions but may undergo hydrolysis or decarboxylation under extreme pH or temperature conditions. The ester-like character of the carboxylic acid group makes it susceptible to basic hydrolysis, particularly in aqueous alkaline environments [28]. This type of degradation would result in the formation of the corresponding carboxylate salt and potentially lead to further structural modifications.
The ether linkages throughout the molecule are generally considered chemically stable under normal conditions. However, prolonged exposure to strong acids or elevated temperatures could potentially lead to ether cleavage reactions. The phenolic hydroxyl group may be susceptible to oxidation reactions, particularly in the presence of light, air, or metal catalysts, potentially leading to the formation of quinone-like degradation products [28].
The fluorinated aromatic ring is expected to be highly stable due to the strength of the carbon-fluorine bond. Fluorine substitution often enhances the metabolic stability of pharmaceutical compounds by reducing susceptibility to enzymatic oxidation and other biotransformation reactions.
Storage recommendations for Etalocib typically include protection from light and moisture, storage at reduced temperatures (often -20°C for research quantities), and use of inert atmosphere when possible [4] [1]. These conditions help minimize potential degradation reactions and maintain compound integrity over extended periods. The compound should be kept in tightly sealed containers to prevent exposure to atmospheric moisture and oxygen, which could catalyze oxidative degradation processes.